molecular formula C12H9ClO4 B186831 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-, ethyl ester CAS No. 38322-69-9

4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-, ethyl ester

Cat. No. B186831
CAS RN: 38322-69-9
M. Wt: 252.65 g/mol
InChI Key: JKMIKRDROJBJMP-UHFFFAOYSA-N
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Patent
US07576135B2

Procedure details

In an argon atmosphere, ca. 60% oily sodium hydride (1.68 g) was added to ethanol (10 mL). The mixture was stirred at room temperature for 10 minutes. Diethyl oxalate (3.36 mL) was added thereto, 5′-chloro-2′-hydroxyacetophenone (2.82 g) dissolved in ethanol (20 mL) was added dropwise to the resultant mixture, and ethanol (40 mL) was further added, followed by refluxing for 1.5 hours and stirring at 50° C. for 14 hours. To the reaction mixture, concentrated sulfuric acid (1.5 mL) and ethanol (10 mL) were added, and the mixture was refluxed for 4 hours. The resultant mixteure was cooled, concentrated under reduced pressure to reduce the solvent by half, and toluene and 1N aqueous sodium hydroxide (15 mL) were added to the concentrated mixture. The resultant mixture was extracted with ethyl acetate, and the organic layer was washed with saturated brine, followed by drying over sodium sulfate anhydrate. The solvent was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=7:1). The resultant solid was washed with hexane, to thereby give the title compound (1.20 g).
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.36 mL
Type
reactant
Reaction Step Two
Quantity
2.82 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
1.5 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:10][CH2:11][CH3:12])(=[O:9])[C:4]([O:6][CH2:7][CH3:8])=O.[Cl:13][C:14]1[CH:15]=[CH:16][C:17]([OH:23])=[C:18](C(=O)C)[CH:19]=1.S(=O)(=O)(O)O>C(O)C>[CH2:11]([O:10][C:3]([C:4]1[O:6][C:7]2[C:18]([C:17](=[O:23])[CH:16]=1)=[CH:19][C:14]([Cl:13])=[CH:15][CH:8]=2)=[O:9])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.36 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Three
Name
Quantity
2.82 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C(C)=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
1.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was further added
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
stirring at 50° C. for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The resultant mixteure was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
were added to the concentrated mixture
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over sodium sulfate anhydrate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=7:1)
WASH
Type
WASH
Details
The resultant solid was washed with hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(=O)C=1OC2=CC=C(C=C2C(C1)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.